Drocarbil

Description

Drocarbil (commercially known as Nemural) is an anthelmintic compound developed by Winthrop Laboratories (New York) for veterinary use. It is administered orally at a dosage of 18 mg/kg and has demonstrated efficacy against cestodes (tapeworms) and nematodes in companion animals. For example, in a 1992 case study, this compound treatment in a cat resulted in the expulsion of Taenia taeniaformis cestodes and nematodes such as Toxocara cati . While its exact mechanism of action remains unspecified in available literature, its clinical application aligns with compounds that disrupt parasite neuromuscular function or energy metabolism.

Properties

CAS No. |

900-77-6 |

|---|---|

Molecular Formula |

C16H23AsN2O7 |

Molecular Weight |

430.28 g/mol |

IUPAC Name |

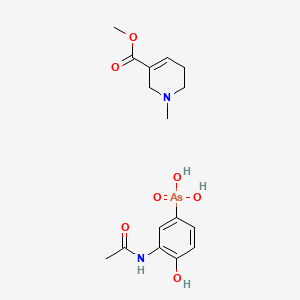

(3-acetamido-4-hydroxyphenyl)arsonic acid;methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate |

InChI |

InChI=1S/C8H10AsNO5.C8H13NO2/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12;1-9-5-3-4-7(6-9)8(10)11-2/h2-4,12H,1H3,(H,10,11)(H2,13,14,15);4H,3,5-6H2,1-2H3 |

InChI Key |

QUVJQSPCNYDKEI-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)O)O.CN1CCC=C(C1)C(=O)OC |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)O)O.CN1CCC=C(C1)C(=O)OC |

Other CAS No. |

900-77-6 |

Synonyms |

drocarbil |

Origin of Product |

United States |

Comparison with Similar Compounds

Praziquantel

- Target : Cestodes and trematodes.

- Mechanism : Increases membrane permeability to calcium, leading to paralysis and disintegration of parasite tegument.

- Dosage : 5–10 mg/kg in animals; widely used due to broad-spectrum efficacy.

- Advantage over this compound : Faster onset of action and higher bioavailability in systemic circulation.

Albendazole

- Target : Nematodes, cestodes, and some protozoa.

- Mechanism : Inhibits microtubule synthesis, impairing glucose uptake and energy depletion in parasites.

- Dosage : 10–15 mg/kg in animals.

- Advantage over this compound : Broader spectrum, including efficacy against larval stages.

Pharmacokinetic and Efficacy Data

Note: Detailed pharmacokinetic data (e.g., half-life, metabolism) for this compound are absent in the provided evidence. Praziquantel and Albendazole data are included for contextual comparison.

Regulatory and Formulation Considerations

highlights the importance of comparing drug formulations across regions. For example, this compound’s formulation as Nemural may differ in excipients or bioavailability compared to generic Praziquantel tablets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.